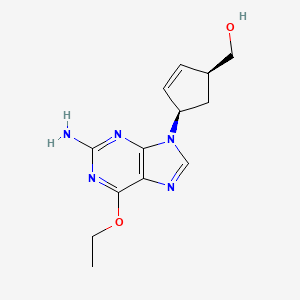
6-Ethoxy Abacavir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethoxy Abacavir is a complex organic compound with a unique structure that includes a purine base, an ethoxy group, and a cyclopentene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy Abacavir typically involves multiple steps, starting with the preparation of the purine base. The ethoxy group is introduced through an ethylation reaction, and the cyclopentene ring is formed via a cyclization reaction. The final step involves the introduction of the methanol group through a hydroxylation reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
6-Ethoxy Abacavir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
科学的研究の応用
6-Ethoxy Abacavir has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential role in biological processes, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 6-Ethoxy Abacavir involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
6-Ethoxy Abacavir can be compared with other similar compounds, such as:
Adenosine: A naturally occurring purine nucleoside with similar structural features but different functional groups.
Cyclopentanol: A simple cyclopentane derivative with a hydroxyl group, lacking the purine base and ethoxy group.
Ethoxyadenine: A purine derivative with an ethoxy group, similar to the compound but without the cyclopentene ring.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in other compounds.
特性
分子式 |
C13H17N5O2 |
|---|---|
分子量 |
275.31 g/mol |
IUPAC名 |
[(1S,4R)-4-(2-amino-6-ethoxypurin-9-yl)cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C13H17N5O2/c1-2-20-12-10-11(16-13(14)17-12)18(7-15-10)9-4-3-8(5-9)6-19/h3-4,7-9,19H,2,5-6H2,1H3,(H2,14,16,17)/t8-,9+/m1/s1 |
InChIキー |
ZLKMRESXTDSDID-BDAKNGLRSA-N |
異性体SMILES |
CCOC1=NC(=NC2=C1N=CN2[C@@H]3C[C@@H](C=C3)CO)N |
正規SMILES |
CCOC1=NC(=NC2=C1N=CN2C3CC(C=C3)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Methylphenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8507113.png)

![tert-butyl 2-(dimethylcarbamoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B8507127.png)
![(6-Fluoro-1-iodo-imidazo[1,5-a]pyridin-3-yl)-methanol](/img/structure/B8507141.png)






![Benzobicyclo[2.2.1]heptadiene](/img/structure/B8507191.png)


